molecular formula C16H15BrFNO B5708055 N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide

N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide

Cat. No.: B5708055
M. Wt: 336.20 g/mol
InChI Key: LQNLNRUYRXYAMU-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromine and fluorine substitution on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 4-isopropylbenzoic acid.

    Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 4-bromo-2-fluoroaniline with 4-isopropylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under appropriate conditions to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activities, such as its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research may explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(4-chloro-2-fluorophenyl)-4-(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide is unique due to the specific combination of bromine, fluorine, and isopropyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, binding affinity, and selectivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNLNRUYRXYAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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